(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid
Description
This compound is a stereospecific pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a 2-methylpropyl (isobutyl) substituent at the C4 position, and a carboxylic acid moiety at C3. The Boc group enhances solubility and protects the amine during synthetic processes, while the branched alkyl chain may modulate lipophilicity and pharmacokinetics .
Propriétés
IUPAC Name |
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)6-10-7-15(8-11(10)12(16)17)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17)/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFRXVHRFWVXAR-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid, also known by its CAS number 951742-88-4, is a pyrrolidine derivative with potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may influence various biological interactions, particularly in the fields of pharmacology and drug development.
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.34 g/mol
- Structure : The compound features a pyrrolidine ring with a carboxylic acid and an ester functional group, which may play a crucial role in its biological activity.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest potential applications in various therapeutic areas:
1. Anticancer Activity
Recent investigations have explored the anticancer properties of related pyrrolidine derivatives. For example, derivatives of pyrrolidine have shown promising results against human cancer cell lines, particularly A549 lung cancer cells. In vitro studies have indicated that certain modifications to the pyrrolidine structure can enhance cytotoxicity against these cells, suggesting that similar compounds may exhibit comparable effects .
2. Antimicrobial Properties
The antimicrobial potential of pyrrolidine derivatives has also been noted. Compounds with similar structural motifs have been assessed for their efficacy against Gram-positive bacteria and drug-resistant fungi. While specific data on (3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is limited, related compounds have demonstrated varying degrees of antimicrobial activity .
Table 1: Summary of Biological Activities of Pyrrolidine Derivatives
| Compound Name | Activity Type | Tested Models | Results |
|---|---|---|---|
| Pyrrolidine A | Anticancer | A549 Cells | Reduced viability by up to 63.4% |
| Pyrrolidine B | Antimicrobial | Various Bacterial Strains | MIC > 128 µg/mL for some derivatives |
| Pyrrolidine C | Cytotoxicity | Non-small Cell Lung Cancer | Enhanced cytotoxicity with structural modifications |
The biological mechanisms underlying the activity of (3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid are not fully elucidated. However, it is hypothesized that the carboxylic acid moiety may interact with cellular receptors or enzymes involved in metabolic pathways, influencing cell growth and survival.
Potential Mechanisms Include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.
- Induction of Apoptosis : Certain derivatives may trigger programmed cell death pathways in cancer cells.
- Antimicrobial Action : By disrupting bacterial cell wall synthesis or function.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis highlights key structural, synthetic, and functional differences between the target compound and analogs from the provided evidence.
Structural and Molecular Comparisons
Key Observations :
Insights :
- Aromatic substituents (e.g., benzodioxol in ) often require multi-step synthesis but achieve high purity.
- The target’s 2-methylpropyl group may simplify purification compared to polar ureido derivatives .
Functional and Application Differences
- Biological Activity : Compounds with ureido or aromatic groups (e.g., ) are often designed for receptor targeting (e.g., enzyme inhibitors). The target’s alkyl chain may enhance membrane permeability for CNS applications.
- Stability : The Boc group in the target and improves stability under acidic conditions, critical for oral drug formulations .
Research Implications
- Drug Design : The target’s balance of lipophilicity (from 2-methylpropyl) and polarity (from carboxylic acid) makes it a candidate for prodrug development.
- Synthetic Optimization : Branched alkyl substituents may reduce steric hindrance compared to bulky aromatic groups, enabling higher yields.
Q & A
Q. Q1. What are the key challenges in synthesizing (3S,4S)-1-Boc-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid, and how can stereochemical purity be ensured?
The synthesis of this compound requires precise control over stereochemistry at the 3S and 4S positions. A common strategy involves using chiral auxiliaries or enantioselective catalysis. For example, Boc-protection (tert-butoxycarbonyl) is often introduced early to stabilize the pyrrolidine ring . To ensure stereochemical purity, chiral HPLC or capillary electrophoresis should be employed post-synthesis, as minor changes in chromatographic conditions can resolve epimeric impurities . Additionally, nuclear Overhauser effect (NOE) NMR experiments can confirm spatial arrangements of substituents.
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (≥97% as per typical standards) .
- NMR : ¹H and ¹³C NMR are essential for verifying the Boc group, pyrrolidine ring conformation, and substituent positions. The tert-butyl group in Boc appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₁₇NO₆) and detects isotopic patterns .
Safety and Handling
Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?
While classified as non-hazardous in some safety data sheets (SDS), standard precautions apply:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Advanced Physicochemical Properties
Q. Q4. How does the Boc group influence the compound’s conformational stability and aggregation propensity?
The Boc group introduces steric bulk, stabilizing the pyrrolidine ring in a specific conformation. This reduces aggregation, a common issue with polar carboxylic acid derivatives. Studies on analogous pseudoprolines show that tert-butyl groups enhance solubility in organic solvents (e.g., DMF, dichloromethane) while minimizing intermolecular hydrogen bonding . Dynamic light scattering (DLS) can monitor aggregation trends under varying pH and temperature conditions.
Q. Q5. What strategies mitigate racemization during functionalization of the carboxylic acid group?
Racemization at the 3S position can occur during esterification or amidation. To prevent this:
- Low-Temperature Reactions : Conduct acylations at ≤0°C.
- Coupling Agents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to minimize side reactions.
- In Situ Monitoring : Circular dichroism (CD) spectroscopy tracks chiral integrity during reactions .
Data Interpretation and Optimization
Q. Q6. How should researchers resolve contradictions in solubility data reported for this compound?
Discrepancies in solubility (e.g., in aqueous vs. organic solvents) may arise from polymorphic forms or residual solvents. Techniques to address this:
Q. Q7. What reaction conditions optimize the removal of the Boc protecting group without degrading the pyrrolidine core?
Boc deprotection typically uses trifluoroacetic acid (TFA) in dichloromethane (DCM). Critical parameters:
- Acid Concentration : 20–50% TFA (v/v) balances efficiency and side reactions.
- Reaction Time : Monitor by TLC (Rf shift) or LC-MS to avoid over-exposure, which can protonate the pyrrolidine nitrogen and destabilize the ring .
Research Applications
Q. Q8. How is this compound utilized in peptide mimetics or drug discovery?
The pyrrolidine scaffold is a rigid proline analog used to constrain peptide conformations. Applications include:
- Enzyme Inhibitors : The carboxylic acid group chelates metal ions in metalloproteases.
- PK/PD Studies : Radiolabel the compound with ¹⁴C or ³H to track biodistribution .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to study binding modes .
Advanced Method Development
Q. Q9. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to active sites using the SMILES string (CC(C)(C)OC(=O)N1CC@HC(=O)O) .
- Molecular Dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100-ns simulations.
- QM/MM Calculations : Evaluate electronic interactions at the carboxylic acid moiety .
Q. Q10. How can researchers troubleshoot low yields in multi-step syntheses of this compound?
- Intermediate Analysis : Use LC-MS to identify unstable intermediates (e.g., Boc-deprotected amines).
- Catalyst Screening : Test palladium/copper catalysts for Suzuki couplings if aryl groups are introduced .
- DoE (Design of Experiments) : Optimize temperature, solvent, and stoichiometry via fractional factorial designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
